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molecular formula C8H3ClN2 B1582915 2-Chloroisophthalonitrile CAS No. 28442-78-6

2-Chloroisophthalonitrile

Cat. No. B1582915
M. Wt: 162.57 g/mol
InChI Key: KELQMIQLTBTJNV-UHFFFAOYSA-N
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Patent
US05597823

Procedure details

2-chloro-1,3-dicyanobenzene (972 mg, 6.0 mmol) was treated with 1 eq of methyl thioglycolate and 1 eq sodium carbonate in methanol as described in Example 41A to give the title compound in 65% yield. 1H NMR (300 MHz, D6-DMSO d 3.83 (s, 3H), 7.38 (bs, 2H), 7.62 (t, J=8 Hz, 1H), 8.10 (d, J=8 Hz, 1H), 8.50 (d, J=8 Hz, 1H). MS (DCI/NH3) m/e 250 (M+NH4)+.
Quantity
972 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[CH:4][C:3]=1[C:10]#[N:11].[C:12]([O:16][CH3:17])(=[O:15])[CH2:13][SH:14].C(=O)([O-])[O-].[Na+].[Na+]>CO>[NH2:11][C:10]1[C:3]2[CH:4]=[CH:5][CH:6]=[C:7]([C:8]#[N:9])[C:2]=2[S:14][C:13]=1[C:12]([O:16][CH3:17])=[O:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
972 mg
Type
reactant
Smiles
ClC1=C(C=CC=C1C#N)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CS)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(SC2=C1C=CC=C2C#N)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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